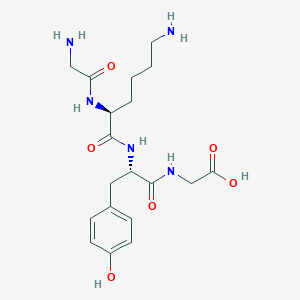

Glycyl-L-lysyl-L-tyrosylglycine

CAS No.: 820230-53-3

Cat. No.: VC16785323

Molecular Formula: C19H29N5O6

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 820230-53-3 |

|---|---|

| Molecular Formula | C19H29N5O6 |

| Molecular Weight | 423.5 g/mol |

| IUPAC Name | 2-[[(2S)-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |

| Standard InChI | InChI=1S/C19H29N5O6/c20-8-2-1-3-14(23-16(26)10-21)19(30)24-15(18(29)22-11-17(27)28)9-12-4-6-13(25)7-5-12/h4-7,14-15,25H,1-3,8-11,20-21H2,(H,22,29)(H,23,26)(H,24,30)(H,27,28)/t14-,15-/m0/s1 |

| Standard InChI Key | UIESBFUAYQZLEF-GJZGRUSLSA-N |

| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CN)O |

| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)NCC(=O)O)NC(=O)C(CCCCN)NC(=O)CN)O |

Introduction

Structural Characteristics of Glycyl-L-lysyl-L-tyrosylglycine

Primary Sequence and Backbone Conformation

The linear sequence Gly-Lys-Tyr-Gly features alternating flexible (Gly) and functional (Lys, Tyr) residues. Glycine’s lack of a side chain (R = H) confers conformational flexibility, while lysine’s positively charged ε-amino group and tyrosine’s aromatic phenolic ring introduce electrostatic and hydrophobic interactions. The peptide’s backbone dihedral angles (φ, ψ) are critical determinants of its secondary structure.

Recent MD simulations of GxG peptides (where x = variable residue) highlight the role of residue-specific Ramachandran distributions in dictating conformational ensembles . For Gly-Lys-Tyr-Gly, the central Lys-Tyr segment likely adopts polyproline II (pPII) or β-strand-like conformations in aqueous environments, as observed in similar cationic peptides . The terminal glycines may enhance solubility by reducing steric hindrance, a phenomenon corroborated by studies on villin headpiece solubility in TIP4P-2005 water .

Table 1: Key Structural Parameters of Gly-Lys-Tyr-Gly

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂₀H₃₃N₅O₇ |

| Molecular Weight | 479.51 g/mol |

| Isoelectric Point (pI) | ~9.5 (predicted) |

| Dominant Conformations | pPII, β-strand, random coil |

| Solubility in Water | High (due to glycine termini) |

Synthesis and Physicochemical Properties

Solid-Phase Peptide Synthesis (SPPS)

Gly-Lys-Tyr-Gly is typically synthesized via SPPS using Fmoc/t-Bu chemistry. Lysine and tyrosine require side-chain protecting groups (e.g., Boc for Lys ε-amino, tert-butyl for Tyr hydroxyl). Post-synthesis, reverse-phase HPLC purifies the crude product, with MALDI-TOF MS confirming molecular weight .

Solvent Interactions and Stability

The choice of water model in MD simulations significantly impacts peptide behavior. For instance, replacing TIP3P with TIP4P-2005 improves solubility predictions by better modeling water-peptide hydrogen bonding . Gly-Lys-Tyr-Gly’s solubility is enhanced by glycine’s hydrophilicity, though tyrosine’s aromatic ring may induce aggregation at high concentrations.

Spectroscopic and Computational Analysis

J-Coupling Constants and Amide I′ Profiles

Experimental J-coupling constants (e.g., ) and amide I′ vibrational spectra provide insights into backbone dihedral angles. For Gly-Lys-Tyr-Gly, values near 6–7 Hz suggest pPII dominance, while lower values (<4 Hz) indicate β-strand populations . Polarizable force fields like Amber ff24EXP-GA, optimized using Gaussian Ramachandran distributions, improve agreement with spectroscopic data compared to additive models .

MD Simulations and Conformational Sampling

Simulations using Amber ff24EXP-GA reveal that neutralizing non-glycine dihedral potentials () enhances residue-specific conformational sampling . Applied to Gly-Lys-Tyr-Gly, this approach would predict increased pPII populations for lysine and tyrosine, aligning with experimental trends for cationic residues .

Biological and Biomedical Applications

Drug Delivery Systems

Tyrosine’s phenolic group facilitates covalent conjugation to drug molecules (e.g., via ester linkages). Glycine termini enhance biocompatibility, making this peptide a candidate for targeted delivery scaffolds.

Challenges and Future Directions

Current MD force fields struggle to capture the residue-specific conformational diversity of peptides like Gly-Lys-Tyr-Gly. The Amber ff24EXP-GA framework, which integrates experimental Ramachandran distributions, offers a promising solution . Future studies should combine NMR spectroscopy, MD simulations, and in vitro assays to validate this peptide’s structural and functional properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume